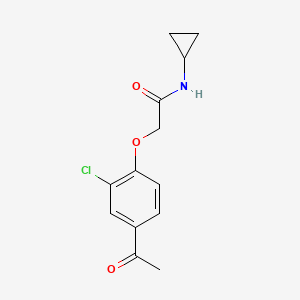![molecular formula C12H11F4NO B7632246 [4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7632246.png)
[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone, commonly known as 'Fluoromethylphenidate' or 'FMPH', is a novel psychoactive substance that belongs to the class of phenidate derivatives. FMPH is a potent psychostimulant that has been gaining popularity among researchers due to its unique properties and potential applications in scientific research.
Mécanisme D'action
FMPH works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. By inhibiting the reuptake of these neurotransmitters, FMPH increases their concentration in the brain, leading to an increase in cognitive function and alertness.
Biochemical and Physiological Effects:
FMPH has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases the release of dopamine and norepinephrine in the brain, leading to an increase in cognitive function and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
FMPH offers several advantages as a research tool, such as its potent psychostimulant properties, high selectivity for dopamine and norepinephrine reuptake inhibition, and low toxicity. However, FMPH also has limitations, such as its short half-life, which makes it difficult to study its long-term effects, and its potential for abuse.
Orientations Futures
There are several potential future directions for research on FMPH, such as studying its effects on different neurotransmitter systems, investigating its potential as a treatment for cognitive disorders, and exploring its potential for use in drug discovery. Additionally, more research is needed to fully understand the long-term effects and potential risks associated with FMPH use.
Conclusion:
In conclusion, FMPH is a potent psychostimulant that has gained popularity among researchers due to its unique properties and potential applications in scientific research. While FMPH offers several advantages as a research tool, more research is needed to fully understand its effects and potential risks. With further research, FMPH has the potential to be a valuable tool for studying the central nervous system and developing new treatments for cognitive disorders.
Méthodes De Synthèse
FMPH can be synthesized through various methods, including the reaction of 4-Fluoro-2-trifluoromethylbenzaldehyde with pyrrolidine and subsequent reduction of the resulting intermediate. Another method involves the reaction of 4-Fluoro-2-trifluoromethylphenylacetic acid with thionyl chloride, followed by reaction with pyrrolidine and reduction of the intermediate.
Applications De Recherche Scientifique
FMPH has been widely used in scientific research, particularly in the field of neuroscience, due to its potential as a research tool for studying the central nervous system. FMPH has been shown to enhance cognitive function, improve memory retention, and increase alertness and focus.
Propriétés
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO/c13-8-3-4-9(10(7-8)12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBECJQRALLCJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
![Tert-butyl 3-(4,4,4-trifluorobutan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7632200.png)
![N-[2-[2-fluoro-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7632204.png)
![3-[[[2-Methyl-6-(trifluoromethyl)pyridine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7632215.png)

![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![1-Methyl-5-[4-(pyridine-4-carbonyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7632244.png)
![3-Amino-1-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632253.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)